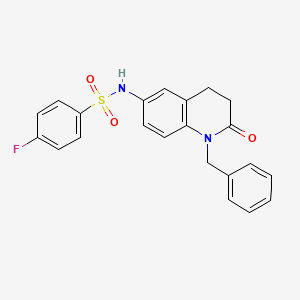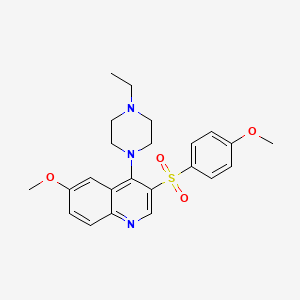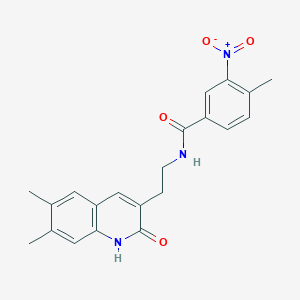
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. The presence of a fluorine atom on the phenyl ring is significant as it has been shown to enhance the selectivity of COX-2 inhibition in related sulfonamide derivatives, as seen in the development of JTE-522, a COX-2 inhibitor . Furthermore, the tetrahydroquinoline moiety is a common feature in many biologically active compounds, including those with antitumor properties .
Synthesis Analysis
The synthesis of related sulfonamide derivatives often involves the introduction of various substituents to the benzenesulfonamide core to achieve desired biological activities. For example, the synthesis of COX-2 inhibitors with enhanced selectivity was achieved by introducing a fluorine atom at the ortho position to the sulfonamide group . Similarly, the synthesis of antitumor agents involved the creation of tetrahydroquinoline derivatives bearing the sulfonamide moiety . These methods suggest that the synthesis of "N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide" would likely involve multi-step reactions including cyclization, substitution, and possibly the introduction of the fluorine atom through halogenation.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The introduction of fluorine atoms has been shown to significantly affect the binding potency of sulfonamide-based inhibitors to various enzymes, such as carbonic anhydrases . The crystal structures of closely related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have been investigated to understand the impact of intermolecular interactions on their biological activity . These studies highlight the importance of the molecular structure in the design of sulfonamide derivatives with specific biological functions.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including amination, which is a key step in the synthesis of benzylic amines from methylarenes . The presence of a fluorine atom can influence the reactivity of the sulfonamide group, as seen in the selective inhibition of COX-2 . Additionally, the tetrahydroquinoline core can participate in intramolecular charge transfer reactions, as observed in the planarized aminobenzonitrile derivative NTC6 . These reactions are essential for the biological activity and selectivity of sulfonamide-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The introduction of fluorine atoms can enhance the binding affinity of these compounds to target enzymes . The planar structure of the tetrahydroquinoline moiety, as seen in NTC6, can facilitate intramolecular charge transfer, which is important for the dual fluorescence observed in this compound . The crystal structure analysis of related compounds provides insights into the intermolecular interactions that govern the physical properties of these molecules .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Tetrahydroquinoline Derivatives : A study presented a diastereoselective synthesis of tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides, showcasing the versatility of sulfonamide compounds in the synthesis of complex heterocyclic structures. This method involves N-alkylation, intramolecular epoxide ring-opening, and SNAr reactions, highlighting the potential of such compounds in synthetic organic chemistry (Borgohain et al., 2017).
Quinazoline Derivatives : Another study focused on synthesizing quinazoline derivatives to explore their pharmacological potential, including diuretic and antihypertensive activities. This research underlines the importance of N-substituted benzene sulfonamide derivatives in medicinal chemistry (Rahman et al., 2014).
Biological Activities
Antitumor Agents : Novel tetrahydroquinoline derivatives bearing a biologically active sulfonamide moiety were synthesized and evaluated for their in vitro antitumor activity. Some compounds showed potency and efficacy surpassing that of the reference drug Doxorubicin, demonstrating the therapeutic potential of such chemical structures (Alqasoumi et al., 2010).
Pro-apoptotic Effects in Cancer Cells : New sulfonamide derivatives were synthesized and showed pro-apoptotic effects via activating p38/ERK phosphorylation in cancer cells. This study illustrates the capability of sulfonamide derivatives to induce programmed cell death in cancer cells, which is crucial for developing new anticancer therapies (Cumaoğlu et al., 2015).
Propiedades
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-18-7-10-20(11-8-18)29(27,28)24-19-9-12-21-17(14-19)6-13-22(26)25(21)15-16-4-2-1-3-5-16/h1-5,7-12,14,24H,6,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVCQAOWCQEIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2530773.png)
![3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2530774.png)




![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2530782.png)
![prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530783.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2530784.png)


![[(Z)-[Amino-(5-methyl-1,2-oxazol-3-yl)methylidene]amino] 6-chloropyridine-3-carboxylate](/img/structure/B2530792.png)

